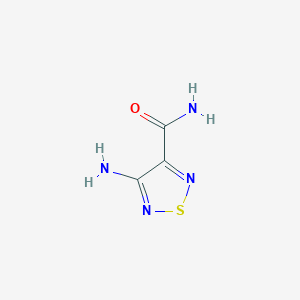

4-Amino-1,2,5-thiadiazole-3-carboxamide

Descripción general

Descripción

4-Amino-1,2,5-thiadiazole-3-carboxamide is a heterocyclic compound containing sulfur and nitrogen atoms in its structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,2,5-thiadiazole-3-carboxamide typically involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often require refluxing in a suitable solvent, such as ethanol, and the use of catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-1,2,5-thiadiazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiadiazole derivatives .

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most prominent applications of 4-amino-1,2,5-thiadiazole-3-carboxamide is its role as an anticancer agent. Research indicates that derivatives of thiadiazole compounds exhibit potent anticancer properties across various cancer models.

Case Studies

- Breast Cancer : In vitro studies have shown that this compound induces significant apoptosis in breast cancer cell lines. The compound's stability under various conditions has been documented, maintaining its activity over extended periods.

- Leukemia : Another study demonstrated that this compound decreased the viability of human leukemia cells by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The compound also displays promising antimicrobial properties. Thiadiazole derivatives have been reported to exhibit activity against a range of microbial pathogens.

Research Findings

Research has indicated that certain derivatives of this compound possess significant antibacterial and antifungal activities. This makes them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects.

Mechanism

The compound is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This suggests potential applications in treating inflammatory diseases .

Neuroprotective Applications

There is emerging evidence suggesting that this compound may have neuroprotective effects. Its derivatives are being studied for their potential to prevent neurodegenerative diseases such as Alzheimer's.

Research Insights

Studies indicate that certain thiadiazole derivatives can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease pathology. This positions them as promising candidates for further development in neurodegenerative disease therapies .

Biochemical Analysis

The biochemical properties of this compound underscore its versatility in research applications.

Biochemical Properties

The compound interacts with various enzymes and proteins, influencing cellular processes significantly. It is metabolized primarily in the liver and exhibits favorable liposolubility for cellular transport and distribution .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 4-Amino-1,2,5-thiadiazole-3-carboxamide involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

- 1,2,3-Thiadiazole

- 1,2,4-Thiadiazole

- 1,3,4-Thiadiazole

Comparison: 4-Amino-1,2,5-thiadiazole-3-carboxamide is unique due to its specific substitution pattern and the presence of both amino and carboxamide groups. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for various applications .

Actividad Biológica

4-Amino-1,2,5-thiadiazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and data tables.

Chemical Structure and Properties

The compound this compound belongs to the thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure allows for various substitutions that can enhance its biological activity. The presence of an amino group and a carboxamide moiety contributes to its solubility and interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, this compound has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of this compound

| Cell Line | Treatment Concentration | Effect Observed |

|---|---|---|

| MCF-7 (breast) | 50 µM | Increased apoptosis (4.65x) |

| LoVo (colon) | 5 µM | Cell cycle arrest in G0/G1 |

| HUVEC (endothelial) | 50 µM | Altered cell cycle distribution |

In a study examining the effects on MCF-7 cells, treatment with thiadiazole derivatives resulted in a significant increase in apoptotic cells after 48 hours compared to untreated controls . Similarly, LoVo cells exhibited altered cell cycle phases upon treatment with these compounds, indicating their potential as chemotherapeutic agents .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively documented. Research indicates that compounds like this compound possess activity against various bacterial strains and fungi.

Table 2: Antimicrobial Efficacy of Thiadiazole Derivatives

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Significant reduction in viability | |

| Candida albicans | Antifungal activity |

The compound's ability to inhibit microbial growth suggests its potential application in treating infections caused by resistant strains.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can stabilize erythrocyte membranes and inhibit proteinase enzymes involved in inflammatory processes.

Table 3: Anti-inflammatory Effects of Thiadiazole Derivatives

| Model | Dose (mg/kg) | Effect Observed |

|---|---|---|

| Carrageenan-induced edema | 100 | Decreased edema by 50.05% |

| Cotton pellet granuloma | 200 | Reduced granuloma formation by 38.15% |

These findings indicate that the compound may be beneficial in managing inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation such as topoisomerase II and histone deacetylase .

- Induction of Apoptosis : By promoting apoptotic pathways in cancer cells, thiadiazoles can effectively reduce tumor growth .

- Cell Cycle Modulation : The ability to alter cell cycle phases contributes to its anticancer efficacy by preventing the progression of damaged cells .

Case Studies

Several case studies have documented the effects of thiadiazole derivatives on specific cancer types:

- Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with thiadiazole derivatives led to significant apoptosis induction compared to controls .

- Colon Cancer : In LoVo cells, the compounds were effective at low concentrations (5 µM), showcasing their potential for targeted therapy with reduced side effects .

Propiedades

IUPAC Name |

4-amino-1,2,5-thiadiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4OS/c4-2-1(3(5)8)6-9-7-2/h(H2,4,7)(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHJUQGCJOPMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSN=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325326 | |

| Record name | 4-amino-1,2,5-thiadiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88947-28-8 | |

| Record name | 88947-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-1,2,5-thiadiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.